2-(2,2-dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,2-Dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2,2-dimethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 2,2-dimethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-cyclopropane, is an organoboron compound that is widely used in organic synthesis and catalysis. It is a stable and air-stable colorless solid that is soluble in most organic solvents. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Molecular Structure and Properties
- The compound exhibits a centrosymmetric structure with two trigonal planar boron atoms, each chelated by a pinacolate group. The B—O bonds to the bridging pinacolate are slightly shorter than the chelate B—O bonds, indicating unique bonding characteristics (Clegg et al., 1996).
Synthesis and Reactivity
- The synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes is notable for their inhibitory activity against serine proteases like thrombin, demonstrating potential therapeutic applications (Spencer et al., 2002).
- A method for synthesizing various 2-silylallylboronates from allenes using this compound as a catalyst demonstrates its utility in organic synthesis (Chang et al., 2005).
- Its use in the preparation of homoallylic alcohols and amines highlights its role as an effective allylating reagent (Ramachandran & Gagare, 2010).
Industrial and Medicinal Chemistry
- The compound is involved in the scalable synthesis of a general propargylation reagent, underscoring its importance in industrial chemistry (Fandrick et al., 2012).
- In medicinal chemistry, the preparation of 2-amino-1,3,2-dioxaborolanes and their properties suggest a potential role in drug development (Cragg, 1968).
- The compound's application in the development of new building blocks for silicon-based drugs and odorants, as shown in the synthesis of disila-bexarotene, highlights its versatility (Büttner et al., 2007).
Material Science and Polymer Chemistry
- Its use in enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks shows its applicability in material science and nano-technology (Fischer et al., 2013).
Electrochemical Applications
- Electrochemical analyses of sulfur-containing organoboron compounds, including derivatives of this compound, indicate its potential in electrochemical applications (Tanigawa et al., 2016).
Mechanism of Action
Target of Action
Similar organoboron compounds are known to be involved in suzuki–miyaura cross-coupling reactions .
Mode of Action
The mode of action of this compound is likely related to its role in the Suzuki–Miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group to a palladium catalyst .
Biochemical Pathways
Organoboron compounds are generally involved in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .
Result of Action
As an organoboron compound, it may participate in carbon-carbon bond-forming reactions, which could have various downstream effects depending on the specific context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the Suzuki–Miyaura cross-coupling reactions in which organoboron compounds participate are known to be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .
properties
IUPAC Name |
2-(2,2-dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2/c1-9(2)7-8(9)12-13-10(3,4)11(5,6)14-12/h8H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPVNLBMNHIDFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
136835-34-2 |
Source
|
Record name | 2-(2,2-dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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